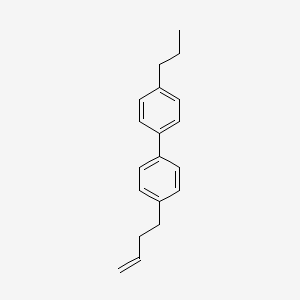
4-(But-3-en-1-yl)-4'-propyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(But-3-en-1-yl)-4’-propyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. This specific compound has a but-3-en-1-yl group attached to one benzene ring and a propyl group attached to the other. These functional groups can significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-3-en-1-yl)-4’-propyl-1,1’-biphenyl typically involves the coupling of two benzene rings with the desired substituents. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid with a halogenated benzene derivative in the presence of a palladium catalyst and a base. The reaction conditions often include a solvent such as toluene or ethanol and a temperature range of 80-100°C.
Industrial Production Methods
In an industrial setting, the production of 4-(But-3-en-1-yl)-4’-propyl-1,1’-biphenyl may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(But-3-en-1-yl)-4’-propyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds in the but-3-en-1-yl group to single bonds, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogenation reactions using hydrogen gas (H₂) and a palladium or platinum catalyst are typical.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions to achieve selective substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Introduction of halogen, nitro, or other functional groups onto the benzene rings.
Scientific Research Applications
4-(But-3-en-1-yl)-4’-propyl-1,1’-biphenyl has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-(But-3-en-1-yl)-4’-propyl-1,1’-biphenyl depends on its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic processes. Detailed studies on the molecular interactions and pathways are essential to understand the compound’s effects fully.
Comparison with Similar Compounds
Similar Compounds
- 4-(But-3-en-1-yl)-4’-methyl-1,1’-biphenyl
- 4-(But-3-en-1-yl)-4’-ethyl-1,1’-biphenyl
- 4-(But-3-en-1-yl)-4’-butyl-1,1’-biphenyl
Uniqueness
4-(But-3-en-1-yl)-4’-propyl-1,1’-biphenyl is unique due to the specific combination of the but-3-en-1-yl and propyl groups These substituents can influence the compound’s physical and chemical properties, such as solubility, reactivity, and interaction with other molecules
Properties
CAS No. |
194159-95-0 |
|---|---|
Molecular Formula |
C19H22 |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
1-but-3-enyl-4-(4-propylphenyl)benzene |
InChI |
InChI=1S/C19H22/c1-3-5-7-17-10-14-19(15-11-17)18-12-8-16(6-4-2)9-13-18/h3,8-15H,1,4-7H2,2H3 |
InChI Key |
GRSZZWNHTFYCSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)CCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















